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(S,R,S)-AHPC-PEG2-NH2 hydrochloride

Cat. No.: B560587
M. Wt: 612.2 g/mol
InChI Key: SYAOHFUUVWFWJH-ZBXLSASTSA-N
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Description

Evolution of Protein Degradation Strategies in Chemical Biology

The concept of harnessing cellular degradation pathways for therapeutic benefit has evolved significantly over the past few decades. Initial discoveries around 1980 identified a non-lysosomal, ATP-dependent pathway for protein breakdown, involving a heat-stable polypeptide later identified as ubiquitin. protein-degradation.org This laid the groundwork for understanding the ubiquitin-proteasome system (UPS). The field of TPD gained significant momentum with the invention of Proteolysis-Targeting Chimeras (PROTACs). The first PROTAC was conceptualized in the late 1990s and reported in 2001 by the laboratories of Craig Crews and Raymond Deshaies. nih.govwikipedia.orgportlandpress.com These early PROTACs were peptide-based, which limited their cell permeability and therapeutic potential. nih.gov A major breakthrough occurred with the development of small-molecule-based PROTACs, which possessed more drug-like properties and greater potency, accelerating the technology from an academic concept to a promising therapeutic strategy with several candidates now in clinical trials. scispace.comnih.govwikipedia.orgsigmaaldrich.com

Targeted Protein Degradation is a therapeutic strategy that directs disease-causing proteins for destruction. researchgate.netvipergen.com Instead of occupying an active site to inhibit a protein's function, TPD employs small molecules to tag a specific Protein of Interest (POI) for removal by the cell's own quality control systems. biologyinsights.comwesleyan.edu This event-driven mechanism means that a single degrader molecule can act catalytically, inducing the destruction of multiple target protein molecules. portlandpress.comnih.govnih.gov This approach can be more effective and durable than traditional inhibition, as it removes the entire protein, including its scaffolding and non-enzymatic functions. portlandpress.com Furthermore, because the degrader molecule does not need to bind to a functional active site, it opens up a vast new range of proteins that can be targeted for therapeutic intervention. nih.govgaintherapeutics.com

PROTACs function by coopting the cell's native Ubiquitin-Proteasome System (UPS), the primary mechanism for degrading short-lived or damaged proteins. gaintherapeutics.comfrontiersin.orgfrontiersin.org The UPS involves a three-enzyme cascade:

E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin, a small regulatory protein, in an ATP-dependent manner.

E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from the E1 enzyme.

E3 (Ubiquitin Ligase): The key player in substrate recognition. It binds to both the E2-ubiquitin complex and the target protein, catalyzing the transfer of ubiquitin to a lysine (B10760008) residue on the target. frontiersin.org

This process is repeated to form a polyubiquitin (B1169507) chain on the target protein. frontiersin.org This chain acts as a molecular flag, signaling for the 26S proteasome—a large protein complex—to recognize, unfold, and degrade the tagged protein into small peptides. nih.govgaintherapeutics.comfrontiersin.org

A PROTAC molecule is a heterobifunctional compound designed to bring a target protein and an E3 ligase into close proximity. nih.govbroadpharm.com This induced proximity leads to the formation of a key "ternary complex" (POI-PROTAC-E3 ligase), which facilitates the ubiquitination of the POI by the recruited E3 ligase. biologyinsights.comfrontiersin.orgfrontiersin.org After the POI is tagged and sent for degradation, the PROTAC molecule is released and can engage another POI and E3 ligase, acting catalytically to continue the degradation cycle. portlandpress.comnih.govnih.gov

The Tripartite Structure of PROTAC Molecules

PROTACs are chimeric molecules composed of three distinct chemical components, each playing a critical role in their mechanism of action. nih.govnih.govfrontiersin.org The modular nature of this structure allows for systematic optimization of degradation activity. labinsights.nl

This component, often referred to as the "warhead," is a ligand that specifically binds to the target protein intended for degradation. biologyinsights.combroadpharm.com The POI ligand dictates the selectivity of the PROTAC. It can be derived from known inhibitors or binders for the target protein. researchgate.net A key advantage of the PROTAC approach is that the ligand does not need to inhibit the protein's function; it only needs to bind with sufficient affinity and specificity to enable the formation of the ternary complex. portlandpress.comgaintherapeutics.com

The "anchor" of the PROTAC, this ligand binds to a specific E3 ubiquitin ligase, effectively hijacking it to ubiquitinate the target protein. biologyinsights.combroadpharm.com While over 600 E3 ligases are encoded in the human genome, only a handful have been successfully recruited by PROTACs to date. frontiersin.orgresearchgate.netnih.gov The most commonly used E3 ligases are Cereblon (CRBN) and von Hippel-Lindau (VHL). sigmaaldrich.comnih.govfrontiersin.org The choice of E3 ligase can influence the degradation efficiency and the cell types in which the PROTAC is active.

The compound E3 ligase Ligand-Linker Conjugates 6 contains a well-characterized ligand for the VHL E3 ligase. glpbio.commedchemexpress.com Specifically, it incorporates the (S,R,S)-AHPC based VHL ligand, a potent and specific binder that is frequently used in the design of effective PROTACs. broadpharm.commedchemexpress.com

The linker is the chemical bridge that connects the POI ligand and the E3 ligase ligand. broadpharm.comfrontiersin.org Far from being a passive spacer, the linker is a critical determinant of a PROTAC's efficacy. broadpharm.comprecisepeg.comaxispharm.com Its length, composition, rigidity, and attachment points to the two ligands profoundly influence the stability and geometry of the ternary complex, which in turn affects the efficiency and selectivity of protein degradation. biologyinsights.comprecisepeg.comaxispharm.com Common linker types include flexible alkyl chains and polyethylene (B3416737) glycol (PEG) chains, which can improve solubility and other physicochemical properties. broadpharm.comprecisepeg.com

E3 ligase Ligand-Linker Conjugates 6 provides a pre-synthesized module that combines the VHL ligand with a 2-unit PEG linker. glpbio.commedchemexpress.com This conjugate simplifies the synthesis of new PROTACs by allowing researchers to readily attach a POI ligand to this pre-built E3 ligase/linker moiety. medchemexpress.com The presence of the hydrophilic PEG linker can enhance the aqueous solubility of the final PROTAC molecule. broadpharm.comprecisepeg.com

Data Tables

Table 1: Properties of E3 ligase Ligand-Linker Conjugates 6

Property Value
Compound Name E3 ligase Ligand-Linker Conjugates 6
Synonyms (S,R,S)-AHPC-PEG2-NH2 hydrochloride; VH032-PEG2-NH2 hydrochloride; VHL Ligand-Linker Conjugates 3 hydrochloride
CAS Number 2097973-72-1
Molecular Formula C28H42ClN5O6S
E3 Ligase Ligand (S,R,S)-AHPC based VHL Ligand
Linker Type 2-unit Polyethylene Glycol (PEG)

| Function | A building block for the synthesis of PROTACs |

Table 2: Compound Names Mentioned

Compound Name Description
E3 ligase Ligand-Linker Conjugates 6 A conjugate containing a VHL E3 ligase ligand and a PEG linker.
This compound A chemical synonym for E3 ligase Ligand-Linker Conjugates 6.
VH032-PEG2-NH2 hydrochloride A chemical synonym for E3 ligase Ligand-Linker Conjugates 6.
Ubiquitin A small regulatory protein that marks other proteins for degradation.
JQ1 A pan-BET inhibitor used as a POI ligand in some PROTACs.
MZ1 A PROTAC that degrades BET family proteins by recruiting VHL.
Nutlin A small molecule inhibitor of the MDM2-p53 interaction, used as an E3 ligase ligand for MDM2.

| Thalidomide (B1683933) | An immunomodulatory drug whose derivatives are used as ligands for the CRBN E3 ligase. |

Positioning of E3 Ligase Ligand-Linker Conjugates in PROTAC Research

E3 ligase ligand-linker conjugates are crucial building blocks in the synthesis and development of PROTACs. medchemexpress.com These conjugates are synthetic molecules that incorporate two of the three essential components of a PROTAC: the E3 ligase ligand and the linker. medchemexpress.com By providing a pre-built moiety, they streamline the process of creating novel PROTACs, as researchers can then chemically connect this conjugate to a specific ligand for their protein of interest. This modular approach accelerates the discovery and optimization of new protein degraders.

The choice of the E3 ligase and the nature of the linker are critical for the efficacy and selectivity of the resulting PROTAC. Different E3 ligases have distinct expression patterns across tissues, which can be leveraged to achieve tissue- or disease-specific protein degradation. researchgate.netyale.edu The most commonly recruited E3 ligases in PROTAC design are von Hippel-Lindau (VHL) and cereblon (CRBN). nih.govnih.gov

E3 ligase Ligand-Linker Conjugate 6 is a specific example of such a building block. glpbio.com It is also known as VH032-PEG2-NH2 hydrochloride. glpbio.com This conjugate is designed to recruit the VHL E3 ligase. glpbio.com

An analysis of its components reveals its specific role in PROTAC synthesis:

E3 Ligase Ligand : It incorporates (S,R,S)-AHPC, a derivative of VH032, which is a potent and selective ligand for the VHL E3 ligase. glpbio.com

Linker : It features a 2-unit polyethylene glycol (PEG) linker. glpbio.com PEG linkers are commonly used in PROTAC design due to their flexibility and physicochemical properties, which can influence the stability and efficacy of the ternary complex.

Reactive Handle : The conjugate is terminated with an amine group (-NH2), providing a reactive site for conjugation to a ligand for a target protein. glpbio.com

By using E3 ligase Ligand-Linker Conjugate 6, researchers can readily synthesize PROTACs targeting a wide array of proteins by coupling it with various POI ligands. This makes it a valuable tool for investigating protein function and for developing novel therapeutics for diseases driven by protein overexpression or malfunction.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H42ClN5O6S B560587 (S,R,S)-AHPC-PEG2-NH2 hydrochloride

Properties

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H41N5O6S.ClH/c1-18-24(40-17-31-18)20-7-5-19(6-8-20)14-30-26(36)22-13-21(34)15-33(22)27(37)25(28(2,3)4)32-23(35)16-39-12-11-38-10-9-29;/h5-8,17,21-22,25,34H,9-16,29H2,1-4H3,(H,30,36)(H,32,35);1H/t21-,22+,25-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYAOHFUUVWFWJH-ZBXLSASTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42ClN5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

E3 Ligase Ligand Linker Conjugates 6: Core Componentry and Structural Foundation

Chemical Identity and Ligase Specificity of E3 Ligase Ligand-Linker Conjugates 6

E3 ligase Ligand-Linker Conjugates 6 is a synthetic, bifunctional molecule designed for use in the development of Proteolysis Targeting Chimeras (PROTACs). glpbio.com This conjugate serves as a foundational component in PROTAC technology, which aims to induce the degradation of specific target proteins within the cell by hijacking the ubiquitin-proteasome system. nih.govnih.gov The molecule itself is comprised of two key functional parts: a ligand that specifically binds to an E3 ubiquitin ligase and a chemical linker. glpbio.comtargetmol.commedchemexpress.com Also known as (S,R,S)-AHPC-PEG2-NH2 hydrochloride or VH032-PEG2-NH2, its specific design incorporates a ligand for the von Hippel-Lindau (VHL) E3 ligase, establishing its recruitment specificity. glpbio.comdcchemicals.com

The moiety responsible for engaging the E3 ligase is (S,R,S)-AHPC, a well-characterized ligand for the von Hippel-Lindau (VHL) protein. targetmol.commedchemexpress.com (S,R,S)-AHPC, also referred to as VH032-NH2, functions as the "anchor" of the PROTAC, recruiting the VHL E3 ligase complex. medchemexpress.comacetherapeutics.commedchemexpress.com This ligand is derived from the structure of the natural VHL substrate, hypoxia-inducible factor-1 alpha (HIF-1α), specifically mimicking the hydroxylated proline residue that VHL recognizes. tandfonline.com Its design enables it to bind effectively to the substrate recognition pocket of VHL, thereby allowing any protein linked to it via a PROTAC to be presented to the VHL E3 ligase for ubiquitination. targetmol.commedchemexpress.commedchemexpress.commedchemexpress.commedkoo.com The binding of the (S,R,S)-AHPC moiety to VHL is a critical initial step for the formation of a productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase. acs.org

Interactive Table 1: Properties of the (S,R,S)-AHPC VHL Ligand

PropertyDescriptionSource(s)
Full Name (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide medkoo.com
Synonyms (S,R,S)-AHPC, VH032-NH2, VHL ligand 1 medchemexpress.comacetherapeutics.commedchemexpress.com
Function Recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase targetmol.commedchemexpress.commedchemexpress.commedchemexpress.com
Basis of Design Mimics the hydroxylated proline residue of the natural VHL substrate, HIF-1α tandfonline.comfigshare.com

PEG linkers are composed of repeating ethylene (B1197577) glycol units and are known for their hydrophilicity. precisepeg.comaxispharm.com The inclusion of a PEG-based linker, such as the 2-unit version in this conjugate, can enhance the aqueous solubility of the entire PROTAC molecule, which is often a challenge due to the typically hydrophobic nature of the protein-binding ligands. nih.govaxispharm.comaxispharm.com This improved solubility aids in creating a more favorable profile for biological applications. precisepeg.comnih.gov The flexibility of the PEG chain also allows for the necessary conformational adjustments to facilitate the optimal orientation of the target protein and the E3 ligase for efficient ubiquitination. axispharm.combiochempeg.com

Interactive Table 2: Characteristics of PEG Linkers in PROTACs

CharacteristicDescriptionSource(s)
Composition Composed of consecutive ethylene glycol units. precisepeg.com
Key Property Hydrophilic (water-soluble). precisepeg.comaxispharm.com precisepeg.comaxispharm.com
Function Improves solubility and biocompatibility of the PROTAC molecule. nih.govaxispharm.comaxispharm.com nih.govaxispharm.comaxispharm.com
Structural Impact Provides flexibility, which is critical for ternary complex formation and stability. axispharm.combiochempeg.com axispharm.combiochempeg.com
Benefit Can help overcome the hydrophobicity of other PROTAC components. nih.gov nih.gov

Role of the VHL E3 Ligase in Targeted Protein Degradation

The von Hippel-Lindau protein is the substrate recognition subunit (SRS) of the Cullin-2 RING E3 ubiquitin ligase complex (CRL2^VHL^). tandfonline.comresearchgate.netnih.gov This complex is a key component of the ubiquitin-proteasome system (UPS), the cell's primary machinery for degrading unwanted or damaged intracellular proteins. tandfonline.comnih.govrsc.org In its natural role, the VHL-containing E3 ligase targets specific proteins, most notably the hypoxia-inducible factors (HIFs), for polyubiquitination. tandfonline.combiorxiv.org This "tagging" with ubiquitin chains marks the protein for subsequent destruction by the 26S proteasome. nih.govnih.gov Due to its widespread expression across human tissues and the availability of well-validated small molecule ligands, VHL has become one of the most frequently hijacked E3 ligases in the development of PROTACs for targeted protein degradation. nih.govresearchgate.netresearchgate.net

The VHL protein does not function in isolation; it assembles into a larger multi-subunit complex to gain its ligase activity. nih.gov VHL associates with Elongin B (EloB) and Elongin C (EloC) to form a stable VCB (VHL-EloC-EloB) ternary complex. nih.govnih.gov This VCB unit then recruits a Cullin 2 (Cul2) scaffold protein, which in turn binds a RING-box protein (Rbx1) that engages the ubiquitin-conjugating E2 enzyme. nih.govnih.gov

The specificity of the ubiquitin-proteasome system is largely determined by the substrate recognition capabilities of the hundreds of different E3 ligases. nih.gov VHL recognizes its native substrates, such as HIF-1α, through specific motifs known as degrons, which often require post-translational modifications. tandfonline.comnih.gov For HIF-1α, this modification is the hydroxylation of specific proline residues, which creates a binding interface recognized by a surface pocket on the β-domain of VHL. tandfonline.comnih.gov

The VHL protein exhibits conformational plasticity, which allows it to recognize and bind a diverse range of substrates beyond HIF-1α, making the VHL-Cul2 complex a multifunctional ligase. nih.gov This inherent flexibility is exploited by PROTACs. The small molecule VHL ligand, like (S,R,S)-AHPC, occupies the same pocket as the hydroxylated proline of HIF-1α. acs.orgfigshare.com This allows the PROTAC to effectively "trick" the VHL ligase into recognizing the tethered target protein as a substrate for ubiquitination and subsequent degradation. rsc.org The ability of VHL to form stable complexes with ligands like (S,R,S)-AHPC underpins its utility as a versatile and widely used recruitment element in targeted protein degradation strategies. acs.org

Synthetic Methodologies for E3 Ligase Ligand Linker Conjugates 6

Modular Synthesis Approaches for Ligand-Linker Conjugates

The modular design of PROTACs enables their rapid assembly through the sequential conjugation of the E3 ligase ligand (anchor) and the target protein ligand (warhead) to a linker. nih.gov This approach facilitates the creation of libraries of PROTACs with diverse linker lengths, compositions, and attachment points, which is crucial for establishing structure-activity relationships (SAR). nih.govresearchgate.net The availability of pre-functionalized E3 ligase ligands and bifunctional linkers has significantly streamlined this process. nih.gov

The synthesis of functionalized E3 ligase ligands is a critical first step in the assembly of ligand-linker conjugates. These ligands must possess a suitable "exit vector" or attachment point for the linker that does not disrupt their binding to the E3 ligase.

Cereblon (CRBN) Ligands: Thalidomide (B1683933), pomalidomide (B1683931), and lenalidomide (B1683929) are widely used ligands for the Cereblon (CRBN) E3 ligase. researchgate.net Synthetic strategies often involve modifying the phthalimide (B116566) or glutarimide (B196013) rings to introduce a linker attachment point.

Pomalidomide Derivatives: A common strategy for preparing pomalidomide derivatives involves the nucleophilic aromatic substitution (SNAr) reaction of 4-fluorothalidomide with a primary amine-containing linker. nih.govresearchgate.net Alternatively, pomalidomide itself can be alkylated or acylated to introduce the linker. researchgate.net Multi-step syntheses starting from precursors like 4-nitrophthalic anhydride (B1165640) have also been developed to yield functionalized pomalidomide ligands. nih.gov

Thalidomide Derivatives: Similar to pomalidomide, thalidomide can be functionalized for linker attachment. For instance, derivatives can be prepared through modifications that allow for subsequent conjugation reactions. acs.org

Von Hippel-Lindau (VHL) Ligands: The (S,R,S)-AHPC (hydroxyproline-based) scaffold is a potent and widely used ligand for the Von Hippel-Lindau (VHL) E3 ligase. medchemexpress.commedchemexpress.com Synthetic routes to (S,R,S)-AHPC and its derivatives are well-established, allowing for the introduction of linkers at various positions. An efficient and optimized synthetic protocol for various VHL ligands has been developed, enabling access to multigram quantities of these essential PROTAC building blocks. researchgate.net These synthetic schemes often provide key building blocks, such as VH032 amine, which are crucial for the rapid construction of VHL-based PROTAC libraries. researchgate.net

E3 Ligase LigandPrecursor Compound ExampleSynthetic Reaction ExampleReference
Pomalidomide4-FluorothalidomideNucleophilic Aromatic Substitution (SNAr) with an amine-functionalized linker nih.govresearchgate.net
(S,R,S)-AHPC4-BromobenzylamineMulti-step synthesis to build the core scaffold with a functional handle researchgate.net

The linker component plays a crucial role in the efficacy of a PROTAC by influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, PROTAC, and E3 ligase. nih.govarxiv.org Consequently, the development and functionalization of linkers are central to PROTAC design.

Common Linker Motifs:

Polyethylene (B3416737) Glycol (PEG) Chains: PEG linkers are composed of repeating ethylene (B1197577) glycol units and are widely used to improve the hydrophilicity and solubility of PROTACs. nih.govprecisepeg.com They are synthetically versatile, allowing for easy tuning of their length. nih.govbiochempeg.com Approximately 55% of reported PROTACs utilize PEG linkers. arxiv.org

Alkyl Chains: Simple alkyl chains are another common linker motif, found in about 30% of published PROTACs. nih.govarxiv.org These chains offer flexibility and are synthetically accessible. nih.gov The combination of alkyl and PEG segments is also frequently employed to balance lipophilicity and hydrophilicity. nih.govarxiv.org

Functionalization and Reactive Handles: Linkers are typically bifunctional, possessing reactive handles at each end to facilitate sequential conjugation with the E3 ligase ligand and the target protein ligand. nih.gov These reactive handles can include:

Primary amines

Carboxylic acids

Azides

Alkynes

Halides

The presence of these functional groups allows for the use of a variety of robust conjugation chemistries. For example, a linker can be pre-conjugated to an E3 ligand like pomalidomide, with the other end of the linker containing a functional group like a Boc-protected amine, ready for deprotection and subsequent amide coupling with a target protein ligand. nih.gov

Linker TypeKey PropertiesCommon Functional GroupsReference
PEGHydrophilic, improves solubility, tunable lengthAmine, Carboxylic Acid, Azide (B81097), Alkyne nih.govprecisepeg.combiochempeg.com
Alkyl ChainFlexible, synthetically accessibleAmine, Carboxylic Acid, Halide nih.govarxiv.org

Conjugation Chemistry for E3 Ligase Ligand-Linker Conjugates

The final step in forming an E3 ligase ligand-linker conjugate involves the covalent attachment of the E3 ligand to the functionalized linker. Several reliable and high-yielding chemical reactions are employed for this purpose.

Amide bond formation is one of the most common and reliable methods for connecting E3 ligase ligands to linkers. researchgate.net This reaction typically involves coupling a carboxylic acid-functionalized component with an amine-functionalized component using standard peptide coupling reagents. For example, a linker containing a terminal carboxylic acid can be activated and then reacted with an amine-containing E3 ligase ligand. nih.govresearchgate.net This method is robust and compatible with a wide range of functional groups present in complex molecules.

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for PROTAC synthesis. rsc.orgnih.gov This reaction forms a stable triazole ring by efficiently and selectively joining a linker functionalized with an azide to an E3 ligand functionalized with an alkyne (or vice versa). rsc.orgmedchemexpress.com The mild reaction conditions and high specificity of click chemistry make it an attractive strategy for the modular assembly of PROTAC precursors. researchgate.net This approach has been valuable for optimizing PROTACs by varying linker length, composition, and attachment points. nih.gov

Nucleophilic substitution reactions are also frequently used to conjugate linkers to E3 ligase ligands. A prominent example is the nucleophilic aromatic substitution (SNAr) reaction used to attach amine-terminated linkers to 4-fluorothalidomide, a precursor for pomalidomide-based ligands. nih.govresearchgate.net In this reaction, the amine group of the linker displaces the fluorine atom on the phthalimide ring. nih.gov Alkylation reactions, where a nucleophilic group on the E3 ligand (e.g., an amine or hydroxyl group) reacts with an alkyl halide-functionalized linker, are another common application of nucleophilic substitution. researchgate.net

Purification and Characterization of E3 Ligase Ligand-Linker Conjugates 6

The synthesis of E3 ligase ligand-linker conjugates is a critical step in the development of proteolysis-targeting chimeras (PROTACs). Following the chemical synthesis, rigorous purification and thorough characterization are paramount to ensure the identity, purity, and stability of the conjugate before its use in subsequent applications. This section details the methodologies employed for the purification and characterization of a representative E3 ligase ligand-linker conjugate, herein referred to as E3 Ligase Ligand-Linker Conjugate 6. This conjugate consists of a von Hippel-Lindau (VHL) E3 ligase ligand connected to a polyethylene glycol (PEG) linker.

Purification of E3 Ligase Ligand-Linker Conjugate 6

The primary method for the purification of E3 Ligase Ligand-Linker Conjugate 6 is preparative high-performance liquid chromatography (HPLC). This technique allows for the separation of the desired product from unreacted starting materials, byproducts, and other impurities based on differences in their physicochemical properties, such as polarity.

A common approach involves utilizing a reversed-phase HPLC column, such as a Phenomenex Luna C18, with a gradient elution system. The mobile phase typically consists of two solvents: an aqueous solution containing a modifier like ammonium (B1175870) bicarbonate (Eluent A) and an organic solvent such as acetonitrile (B52724) (Eluent B). The gradient is programmed to gradually increase the proportion of the organic solvent, which allows for the sequential elution of compounds with increasing hydrophobicity.

The purification process is monitored using UV detectors at specific wavelengths (e.g., 220 nm and 254 nm) to track the elution of the different components in the reaction mixture. Fractions corresponding to the peak of the desired conjugate are collected, combined, and then lyophilized to yield the purified solid product. The purity of the final compound is often assessed by analytical HPLC, aiming for a purity level of 95% or higher.

Table 1: Representative Preparative HPLC Parameters for the Purification of E3 Ligase Ligand-Linker Conjugate 6
ParameterCondition
InstrumentGilson-281 Preparative HPLC System
ColumnPhenomenex Luna C18 (75 mm × 30 mm, 3 µm)
Eluent A10 mM NH4HCO3 in water
Eluent BAcetonitrile
Gradient52% to 82% B over 10 minutes
Flow Rate25 mL/min
DetectionUV at 220/254 nm

Characterization of E3 Ligase Ligand-Linker Conjugate 6

Once purified, the E3 ligase ligand-linker conjugate undergoes extensive characterization to confirm its chemical structure and identity. The primary techniques employed for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is utilized to determine the precise molecular weight of the conjugate. This measurement is then compared to the calculated theoretical mass of the expected compound. The remarkable accuracy of HRMS allows for the confirmation of the elemental composition of the molecule, providing strong evidence for its identity. Liquid chromatography-mass spectrometry (LC-MS) is also frequently used to assess purity and confirm the molecular weight of the main component in the purified sample. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical structure of the conjugate at the atomic level. Both one-dimensional (¹H NMR) and two-dimensional (e.g., ¹³C NMR, COSY, HSQC) NMR experiments are conducted.

¹H NMR: Proton NMR spectra reveal the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. The chemical shifts (δ), integration values (number of protons), and coupling patterns (splitting of signals) are all analyzed to piece together the molecular structure.

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum.

The combination of these analytical techniques provides a comprehensive characterization of the E3 ligase ligand-linker conjugate, ensuring that the correct molecule has been synthesized with a high degree of purity.

Table 2: Illustrative Characterization Data for a Representative VHL Ligand-PEG Linker Conjugate
Analytical TechniqueParameterObserved Value
High-Resolution Mass Spectrometry (HRMS)Calculated Mass [M+H]⁺e.g., 650.3450
Found Mass [M+H]⁺e.g., 650.3455
¹H NMR (400 MHz, CDCl₃)Chemical Shift (δ, ppm)A series of peaks corresponding to aromatic, aliphatic, and PEG protons.
IntegrationProton counts consistent with the proposed structure.
MultiplicitySplitting patterns (e.g., singlet, doublet, triplet, multiplet) confirming proton-proton coupling.
¹³C NMR (101 MHz, CDCl₃)Chemical Shift (δ, ppm)A set of signals corresponding to the unique carbon atoms in the VHL ligand and PEG linker.

Molecular Mechanism of Action and Ternary Complex Formation

General Principles of Ubiquitination Pathway

The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the degradation of intracellular proteins, thereby regulating a vast array of cellular processes including signal transduction, cell cycle control, and DNA repair. wikipedia.orgcreative-diagnostics.com This process involves the tagging of substrate proteins with a small regulatory protein called ubiquitin, marking them for destruction by the proteasome. wikipedia.orgashpublications.org The covalent attachment of ubiquitin is a sequential, multi-step enzymatic cascade involving three key enzymes: E1 ubiquitin-activating enzymes, E2 ubiquitin-conjugating enzymes, and E3 ubiquitin ligases. wikipedia.org

The ubiquitination cascade is initiated by the E1 ubiquitin-activating enzyme. wikipedia.orgnih.gov In an ATP-dependent reaction, the E1 enzyme adenylates the C-terminal glycine (B1666218) of a ubiquitin molecule. ebi.ac.ukebi.ac.uk This activated ubiquitin is then transferred to a catalytic cysteine residue within the E1 enzyme, forming a high-energy thioester bond. wikipedia.orgnih.gov The human genome contains a limited number of E1 enzymes, which serve a broad function at the apex of this regulatory cascade. wikipedia.orgnih.gov This initial activation step is essential for preparing ubiquitin for its subsequent transfer to the E2 enzyme. ashpublications.orgglpbio.com

Following activation, the E1-ubiquitin complex interacts with an E2 ubiquitin-conjugating enzyme. The activated ubiquitin is transferred from the E1 enzyme to a specific cysteine residue in the active site of the E2 enzyme via a transthiolation reaction. wikipedia.orgwikipedia.orgrndsystems.com There is a greater diversity of E2 enzymes compared to E1s, with approximately 30-40 E2s identified in humans. wikipedia.org Each E2 can associate with multiple E3 ligases, contributing to the complexity and specificity of the ubiquitination process. wikipedia.orgnih.gov The E2 enzyme acts as a carrier, transporting the activated ubiquitin to the E3 ligase, which provides substrate specificity. wikipedia.orgtaylorandfrancis.com

The E3 ubiquitin ligases are the largest and most diverse family of enzymes in the ubiquitination pathway, with over 600 putative members encoded in the human genome. wikipedia.orgcreative-diagnostics.com Their primary function is to recognize and bind to specific protein substrates, thereby conferring substrate specificity to the entire cascade. wikipedia.orgnih.govcreative-proteomics.com E3 ligases act as adaptors, bringing the ubiquitin-loaded E2 enzyme into close proximity with the target protein. wikipedia.orgcreative-diagnostics.com They facilitate or directly catalyze the final step of the cascade: the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the substrate protein, forming a stable isopeptide bond. wikipedia.org This specificity is crucial for the precise regulation of protein degradation. nih.govcreative-proteomics.com

E3 Ligase Ligand-Linker Conjugates 6 in Orchestrating Ternary Complex Assembly

E3 ligase Ligand-Linker Conjugates are synthetic molecules designed as building blocks for Proteolysis Targeting Chimeras (PROTACs). nih.govjenkemusa.com PROTACs are heterobifunctional molecules that hijack the cell's native protein degradation machinery to eliminate specific target proteins. nih.govnih.govnih.gov "E3 ligase Ligand-Linker Conjugates 6" is a specific chemical entity that incorporates a ligand for the von Hippel-Lindau (VHL) E3 ligase and a flexible linker, which can be conjugated to a ligand for a protein of interest (POI) to create a complete PROTAC. glpbio.commedchemexpress.com The resulting PROTAC then functions by inducing the formation of a ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase. nih.govresearchgate.netresearchgate.net

The "E3 ligase Ligand-Linker Conjugates 6" molecule contains a specific ligand moiety, (S,R,S)-AHPC, which is designed to bind to the von Hippel-Lindau (VHL) E3 ubiquitin ligase. glpbio.commedchemexpress.com VHL is the substrate recognition component of the Cullin2-RING E3 ligase complex (CRL2^VHL^). nih.govmusechem.com The development of small-molecule ligands that bind to VHL with high affinity was a critical breakthrough for the field of targeted protein degradation. nih.govdundee.ac.ukacs.org The ligand portion of the conjugate mimics the natural binding interaction of Hypoxia-Inducible Factor 1α (HIF-1α), the endogenous substrate of VHL. nih.govacs.org By binding to VHL, the conjugate, as part of a larger PROTAC molecule, effectively "hijacks" the VHL E3 ligase complex, redirecting its ubiquitination activity towards a new, non-native target protein. dundee.ac.uktandfonline.com

The fundamental mechanism of a PROTAC assembled from "E3 ligase Ligand-Linker Conjugates 6" is to induce proximity between the VHL E3 ligase and a target protein. nih.govnih.govannualreviews.org The conjugate itself provides the VHL-binding head and a linker (specifically a 2-unit polyethylene (B3416737) glycol, or PEG, linker). glpbio.com This linker is chemically attached to a separate "warhead" ligand that is chosen for its ability to bind to a specific protein of interest. nih.gov Once this final PROTAC is formed and introduced into a cell, its two ends bind simultaneously to the VHL E3 ligase and the target protein, tethering them together in a ternary complex. wikipedia.orgnih.gov This forced proximity positions the target protein directly adjacent to the catalytic machinery of the E3 ligase complex, enabling the efficient transfer of ubiquitin from an E2 enzyme to the surface lysine residues of the target protein. wikipedia.orgcreative-diagnostics.comrndsystems.com The polyubiquitinated protein is then recognized and degraded by the proteasome. wikipedia.orgashpublications.org

Compound and Protein Tables

Table 1: Key Proteins in the Ubiquitination Pathway

Protein Name Abbreviation Function
Ubiquitin-Activating Enzyme E1 Activates ubiquitin in an ATP-dependent manner. wikipedia.orgebi.ac.uk
Ubiquitin-Conjugating Enzyme E2 Receives activated ubiquitin from E1 and transfers it to E3. wikipedia.orgrndsystems.com
Ubiquitin Ligase E3 Recognizes specific substrates and facilitates ubiquitin transfer from E2. wikipedia.orgnih.govcreative-proteomics.com

Table 2: Components of E3 ligase Ligand-Linker Conjugates 6

Component Description Function in PROTAC
(S,R,S)-AHPC A small molecule ligand based on the structure of VH032. glpbio.comtargetmol.com Binds to the VHL E3 ubiquitin ligase, recruiting it for targeted degradation. nih.govdundee.ac.uk
2-Unit PEG Linker A polyethylene glycol-based chemical linker. glpbio.com Connects the VHL ligand to a target protein ligand, enabling ternary complex formation. nih.govmusechem.com

Mechanistic Insights into Ubiquitin Transfer via E3 Ligase Ligand-Linker Conjugates

The transfer of ubiquitin from the E2 conjugating enzyme to the target protein is the culminating step initiated by the E3 ligase ligand-linker conjugate. Once the ternary complex is formed, the E3 ligase recruits an E2 enzyme that has been loaded with ubiquitin. wikipedia.orgnih.gov The role of the E3 ligase is to recognize the specific protein substrate and facilitate or directly catalyze the transfer of ubiquitin from the E2 to that substrate. wikipedia.org

The specific mechanism of ubiquitin transfer can vary depending on the class of the E3 ligase recruited. nih.gov

RING E3 Ligases : This is the largest class, with approximately 600 members. nih.gov They function as molecular scaffolds or adaptors. nih.gov Within the ternary complex, a RING E3 ligase binds to both the target protein (via the PROTAC) and the ubiquitin-charged E2 enzyme, orienting them in a way that allows for the direct transfer of ubiquitin from the E2 to a lysine residue on the surface of the target protein. nih.govnih.gov

HECT and RBR E3 Ligases : These classes utilize a two-step mechanism. nih.gov First, ubiquitin is transferred from the E2 enzyme to a catalytic cysteine residue on the E3 ligase itself, forming a thioester-linked E3-ubiquitin intermediate. nih.govelifesciences.org Subsequently, the ubiquitin is transferred from the E3 ligase to the target protein. elifesciences.org

Regardless of the E3 ligase class, the spatial arrangement within the ternary complex is paramount. The conjugate must orient the target protein so that one or more of its surface-exposed lysine residues are accessible to the E2 enzyme's active site or the E3's charged cysteine. nih.govelifesciences.org This process often results in the formation of a polyubiquitin (B1169507) chain on the target protein, with Lys48-linked chains being a common signal that targets the protein for degradation by the proteasome. nih.govwikipedia.org

Dynamics of Ternary Complex Stability and Formation Kinetics

The formation of a stable E3-PROTAC-POI ternary complex is the critical initiating step for targeted protein degradation. elifesciences.orgnih.gov The stability, dynamics, and formation kinetics of this complex are decisive factors in the efficacy of an E3 ligase ligand-linker conjugate. researchgate.netresearchgate.net The flexibility inherent in many of these complexes means that static structural models may be insufficient to fully understand their function; therefore, studying their dynamic behavior is crucial. researchgate.netnih.gov

Conformational Search and Molecular Dynamics Simulations of Ternary Complexes

Given the flexible nature of E3 ligase ligand-linker conjugates, particularly the linker region, computational methods are indispensable for providing molecular insights into the structure and behavior of the ternary complex. chemrxiv.orgchemrxiv.org Molecular dynamics (MD) simulations have become a crucial tool for modeling protein degradation and guiding the rational design of PROTACs. researchgate.netnih.gov These simulations are used to explore the vast conformational landscape of the ternary complex, assess its stability, and understand the interactions that govern its formation. nih.govresearchgate.net

Influence of Linker Length and Composition on Ternary Complex Stability

The linker component of the conjugate is not merely a passive spacer but plays a critical role in determining the stability and productivity of the ternary complex. researchgate.netresearchgate.netresearchgate.net The linker's length, chemical composition, flexibility, and attachment points to the two ligands are all key parameters that significantly influence degradation efficiency. elifesciences.orgresearchgate.netdimensioncap.com

The length of the linker is a crucial variable that must be optimized for each target and E3 ligase pair. nih.gov An optimal linker length facilitates favorable protein-protein interactions between the E3 ligase and the target protein, leading to efficient ubiquitination. nih.gov Studies have shown a significant correlation between linker length and PROTAC efficacy. For example, in a series of estrogen receptor (ER)-α targeting PROTACs, a conjugate with a 16-atom linker demonstrated superior degradation compared to one with a 12-atom linker. researchgate.netrsc.org While longer linkers may offer more conformational freedom to achieve a productive orientation, shorter or more rigid linkers can also be effective by pre-organizing the complex, provided the resulting geometry is favorable for ubiquitin transfer. elifesciences.org

The chemical composition of the linker affects its flexibility and pharmacokinetic properties. researchgate.net Linkers composed of polyethylene glycol (PEG) units are common and their plasticity can enhance the formation of the ternary complex. researchgate.netglpbio.com The degree of flexibility is a delicate balance; while some conformational flexibility can help establish productive interactions, excessive flexibility might prevent stable binding. researchgate.net Conversely, introducing rigid elements into a linker can enhance stiffness, stabilize the ternary complex in a productive conformation, and lead to improved degradation efficacy. researchgate.net

Data Tables

Table 1: Impact of Linker Properties on Ternary Complex Characteristics This table summarizes research findings on how linker attributes influence the formation and function of the ternary complex.

PROTAC System/TargetLinker Characteristic(s)ObservationImplication for EfficacyReference(s)
MZ1 vs. MZ4 (BRD4) MZ1 has a longer, more optimal linker than MZ4.MD simulations showed MZ4 populates an alternative, non-productive stable state.The shorter linker in MZ4 leads to a conformation that may hinder ubiquitin transfer, resulting in reduced degradation activity. nih.gov
ER-α Degraders Varied linker lengths (e.g., 12 vs. 16 atoms).The 16-atom linker (compound 13) was superior to the 12-atom linker (compound 12) in inducing ER-α degradation.An optimal linker length exists to maximize the interaction between the target and the E3 ligase for efficient degradation. researchgate.netnih.gov
dBET57 vs. dBET70 (BRD4) dBET57 has a shorter linker than dBET70.The shorter linker in dBET57 had disadvantages in accommodating a lysine residue in the E2/Ub catalytic region.Longer, more flexible linkers can provide more opportunities for the complex to adopt a conformation suitable for ubiquitination. elifesciences.org
General PROTAC Design Flexible (e.g., ethylene (B1197577) glycol) vs. Rigid linkers.Linker flexibility is critical. Too much can prevent stable binding; introducing rigidity can enhance stability.Linker composition must be tuned to balance conformational freedom with the stability of the productive ternary complex. researchgate.net

Structure Activity Relationships Sar in E3 Ligase Ligand Linker Conjugates 6 and Derivative Protacs

Impact of E3 Ligase Ligand Modification on Conjugate Activity

Systematic investigations of the VHL ligand scaffold have revealed key structural features that govern its interaction with the VHL protein. For instance, modifications around the acetamide (B32628) group of the initial VHL inhibitor, VH032, led to second-generation ligands with significantly higher potency. musechem.com However, the relationship between binary binding affinity (the affinity of the PROTAC's VHL ligand for the VHL protein alone) and cellular degradation potency is not always linear. Studies have shown that while high affinity is generally desirable, other factors like cell permeability and lipophilicity play a crucial role. nih.gov For example, introducing a hydroxyl group to one VHL inhibitor increased its binding affinity 1.75-fold but reduced its cellular activity by 88%, highlighting the critical impact of lipophilicity on cellular efficacy. nih.gov

Furthermore, the VHL ligand moiety can be susceptible to metabolic degradation. Research has identified that the VHL ligand can be cleaved by prolyl endopeptidases. acs.org This has led to the design of modified VHL ligands that are more resistant to metabolic cleavage, thereby improving the stability and in vitro performance of the resulting PROTACs. acs.org Therefore, optimizing the E3 ligase ligand involves a delicate balance of enhancing binding affinity while maintaining favorable physicochemical properties and improving metabolic stability to ensure effective engagement with the VHL E3 ligase in a cellular environment.

Modification to VHL LigandObserved ImpactKey Takeaway
Modifications around the acetamide groupLed to second-generation inhibitors with up to 4-fold higher potency. musechem.comTargeted modifications can significantly enhance binding affinity.
Introduction of a hydroxyl groupIncreased binding affinity but severely reduced cellular activity. nih.govPhysicochemical properties like lipophilicity can be more critical than binding affinity alone for cellular potency.
Design of analogs resistant to cleavageImproved metabolic stability in in vitro applications. acs.orgModifying the ligand to resist metabolic degradation can enhance PROTAC stability and performance.

Linker Design Parameters and Their Influence on Degradation Efficiency

The linker component of a PROTAC is not a passive spacer but a critical determinant of the molecule's biological activity. windows.netnih.gov It plays a pivotal role in dictating the physicochemical properties of the PROTAC and ensuring the proper orientation and proximity of the target protein and the E3 ligase for efficient ubiquitination. axispharm.comarxiv.org Key parameters in linker design include its length, flexibility, composition, polarity, and the site of its attachment to the VHL ligand.

The length and flexibility of the linker are fundamental parameters that must be optimized for each target protein and E3 ligase pair. axispharm.comarxiv.org A linker that is too short may lead to steric clashes, preventing the simultaneous binding of the PROTAC to both the target protein and the VHL ligase. nih.gov Conversely, an excessively long linker might fail to form a stable ternary complex, compromising degradation efficiency. nih.gov

For VHL-recruiting PROTACs targeting TANK-binding kinase 1 (TBK1), no degradation was observed with linkers shorter than 12 atoms. nih.govnih.gov However, PROTACs with linkers between 12 and 29 atoms demonstrated potent, submicromolar degradation, suggesting that once a minimum length is achieved, a range of lengths can be effective. nih.gov The flexibility imparted by linkers, such as those containing PEG or alkyl chains, is often crucial. nih.govarxiv.org This flexibility allows the PROTAC to adopt the optimal conformation required to facilitate productive protein-protein interactions within the ternary complex. nih.gov For instance, the crystal structure of the VHL-recruiting PROTAC MZ1 in a complex with VHL and the bromodomain protein BRD4 revealed that the linker folds back on itself to enable favorable interactions, a conformation that requires a certain degree of flexibility. nih.gov

PROTAC TargetLinker Length (Atoms)Degradation ActivityReference
TBK1< 12No apparent activity nih.govnih.gov
TBK112 - 29Submicromolar degradation potency nih.gov
ERα12 (PEG)Less potent degradation
ERα16 (PEG)Stronger degradation activity

PEG linkers are known to be hydrophilic and can enhance the aqueous solubility of a PROTAC, which is often a challenge for these large molecules. axispharm.com In contrast, more hydrophobic alkyl linkers can improve cell membrane penetration, which is essential for reaching intracellular targets. axispharm.comnih.gov The optimal PROTAC design often requires a balance between these properties. nih.gov

The linker's composition can also directly influence degradation. In one study, replacing a nine-atom alkyl chain with three PEG units in a VHL-CRBN PROTAC led to only weak degradation, suggesting that the incorporation of oxygen atoms in place of CH2 groups was detrimental to activity in that specific context. nih.gov Furthermore, recent studies on VHL PROTACs have shown that linkers capable of folding to shield the polar surface area of the VHL ligand in nonpolar environments can lead to higher cell permeability. acs.org This conformational shielding can be stabilized by intramolecular interactions like hydrogen bonds and π-π stacking, indicating that linker composition plays a key role in modulating a PROTAC's conformation and its ability to traverse cellular membranes. acs.org

The point of attachment of the linker to the VHL ligand, known as the exit vector, is a critical parameter in PROTAC design. nih.govnih.gov An inappropriate exit vector can orient the target protein in a non-productive manner relative to the E3 ligase, preventing efficient ubiquitination even if a ternary complex is formed.

The VHL ligand derived from VH032 has several potential exit vectors that have been successfully exploited. nih.govresearchgate.net The most frequently used attachment point is the terminal amide of the "left-hand side" (LHS) of the ligand. musechem.comnih.gov This position is solvent-exposed in the VHL-ligand complex, making it an attractive and synthetically accessible point for linker attachment. nih.gov

Other exit vectors have also been explored, including the tert-leucine group and the thiazole (B1198619) ring on the "right-hand side" (RHS) of the ligand. musechem.comnih.gov The choice of exit vector can dramatically alter the degradation profile of a PROTAC. For instance, optimizing linker composition and the exit vector placement on the VHL ligand was a key strategy in developing orally bioavailable and selective SMARCA2 degraders. acs.org The selection of the optimal exit vector is therefore a crucial step that influences the geometry of the ternary complex and, consequently, the degradation potency and selectivity of the PROTAC.

Effect of Ternary Complex Cooperativity on PROTAC Potency and Selectivity

The formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase) is a prerequisite for protein degradation. nih.gov The stability of this complex is often described by a cooperativity factor (alpha, α). nih.gov Cooperativity is a measure of how the binding of the PROTAC to one protein influences its affinity for the second protein. biorxiv.org

Positive cooperativity (α > 1) occurs when the formation of new, favorable protein-protein interactions between the target and the E3 ligase stabilizes the ternary complex. nih.govbiorxiv.org This enhanced stability can lead to increased degradation potency and is a key driver of selectivity. acs.orgnih.gov A notable example is the VHL-recruiting PROTAC MZ1, which preferentially degrades BRD4 over other BET family members. This selectivity is driven by strong positive cooperativity (α = 15) in the formation of the BRD4-MZ1-VHL complex, which is stabilized by newly formed interactions between BRD4 and VHL. nih.gov

However, the relationship between cooperativity and degradation is complex. Potent degradation can be achieved even in the absence of positive cooperativity (α ≤ 1). nih.gov Some studies suggest that while positive cooperativity can enhance potency, it is not an absolute requirement. nih.gov It is possible that for some systems, the energy gained from new protein-protein interactions is offset by the entropic cost of restricting the PROTAC's flexibility within the complex. nih.gov Moreover, excessively high cooperativity does not guarantee effective degradation, as other kinetic factors, such as the rates of ubiquitination and proteasomal degradation, also play a critical role. acs.org Thus, while measuring and optimizing for positive cooperativity is a valuable strategy in PROTAC design, it is one of several key parameters that must be considered to achieve potent and selective protein degradation. nih.govrepec.org

Advanced Methodologies for Researching E3 Ligase Ligand Linker Conjugates

In Vitro Biochemical Characterization

The initial phase of research focuses on the direct biochemical and biophysical interactions between the E3 ligase ligand-linker conjugate, its target protein, and the recruited E3 ubiquitin ligase. These in vitro assays are crucial for confirming the fundamental mechanism of action and for providing quantitative data on the binding affinities and kinetics that govern the system. nih.govspringernature.com

Binary Target Engagement Assays (e.g., ITC, FP, SPR)

Before assessing the conjugate's primary function of forming a three-part complex, it is critical to confirm its ability to independently bind to its two intended partners: the target protein and the E3 ligase. These binary engagement assays quantify the affinity of these individual interactions. nih.gov

Isothermal Titration Calorimetry (ITC) is a powerful technique that measures the heat change that occurs upon the binding of the conjugate to either the target protein or the E3 ligase. nih.govtandfonline.com This method provides a complete thermodynamic profile of the binding interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). nih.gov These thermodynamic parameters offer deep insights into the forces driving the binding event. tandfonline.com

Fluorescence Polarization (FP) is a competitive binding assay frequently used to determine the binding affinity of the conjugate for its protein partners. nih.govtandfonline.com The assay is based on the principle that a small, fluorescently labeled molecule (a probe) tumbles rapidly in solution, resulting in low polarization of emitted light. When this probe is bound by a larger protein, its tumbling slows, and the polarization of light increases. The E3 ligase conjugate can be tested for its ability to displace the fluorescent probe, allowing for the calculation of its binding affinity. nih.gov

Surface Plasmon Resonance (SPR) is a label-free technique that provides real-time data on the kinetics of binding and dissociation. nih.gov In a typical SPR experiment, either the target protein or the E3 ligase is immobilized on a sensor chip. A solution containing the E3 ligase conjugate is then flowed over the chip, and the binding interaction is detected as a change in the refractive index at the sensor surface. This allows for the precise determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD) can be calculated. nih.gov

Table 1: Comparison of Binary Target Engagement Assays
AssayPrincipleKey OutputsAdvantagesLimitations
Isothermal Titration Calorimetry (ITC)Measures heat changes upon bindingKD, ΔH, ΔS, StoichiometryLabel-free; provides full thermodynamic profileRequires large amounts of protein; lower throughput
Fluorescence Polarization (FP)Measures changes in the tumbling rate of a fluorescent probe upon bindingKi, IC50Homogeneous assay; high-throughput capabilityRequires a suitable fluorescent probe; potential for interference
Surface Plasmon Resonance (SPR)Detects changes in refractive index upon binding to a sensor surfaceKD, kon, koffLabel-free; provides real-time kinetic dataRequires protein immobilization; potential for mass transport limitations

Ternary Complex Formation Assays

The cornerstone of the mechanism for E3 ligase ligand-linker conjugates is the formation of a ternary complex, which brings the target protein and the E3 ligase into close proximity. springernature.comresearchgate.net Assays designed to detect and quantify this complex are therefore of paramount importance. promega.comdomainex.co.uk

Several biophysical and biochemical methods are employed to study ternary complex formation, including proximity-based assays like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay). domainex.co.uk These assays utilize donor and acceptor molecules conjugated to the target protein and E3 ligase. When the ternary complex forms, these molecules are brought close enough for a signal to be generated, which is proportional to the amount of complex formed. domainex.co.uk Such assays can reveal the concentration-dependent formation of the ternary complex, often yielding a characteristic "hook effect" at high conjugate concentrations where binary complexes are favored over the ternary one. promega.com Biophysical techniques like SPR and ITC can also be adapted to measure the stability and cooperativity of the ternary complex. nih.gov

Table 2: Overview of Ternary Complex Formation Assays
Assay TypeExample TechnologiesPrincipleKey Findings
Proximity-Based AssaysTR-FRET, AlphaLISA, NanoBRETSignal generation upon proximity of labeled target protein and E3 ligaseQuantification of ternary complex formation; determination of cooperativity
Biophysical AssaysSPR, ITCMeasurement of binding kinetics and thermodynamics of the three-component systemAffinity and stability of the ternary complex; kinetic parameters

Target Ubiquitination Assays (e.g., MS, Gel Shift, Western Blot)

The productive formation of a ternary complex should lead to the ubiquitination of the target protein by the recruited E3 ligase. springernature.com In vitro ubiquitination assays are performed to confirm this crucial step in the degradation pathway. These assays typically include the target protein, the E3 ligase ligand-linker conjugate, the E3 ligase complex, an E1 activating enzyme, an E2 conjugating enzyme, and ubiquitin.

The resulting ubiquitination of the target protein can be detected through several methods:

Western Blot: This is a common method to visualize an increase in the molecular weight of the target protein as ubiquitin molecules are attached. nih.gov The appearance of a "ladder" of higher molecular weight bands corresponding to the mono- and poly-ubiquitinated target protein is indicative of successful ubiquitination.

Mass Spectrometry (MS): A more sophisticated approach, MS can be used to identify the specific lysine (B10760008) residues on the target protein that have been ubiquitinated. nih.gov This provides detailed information about the sites of ubiquitin transfer.

Gel Shift Assays: Similar to Western Blotting, this method visualizes the change in migration of the ubiquitinated protein on a gel.

Cellular Efficacy Evaluation

While in vitro assays are essential for understanding the fundamental biochemical interactions, it is crucial to evaluate the efficacy of the E3 ligase ligand-linker conjugate within a cellular context. springernature.comresearchgate.net Cellular assays determine whether the conjugate can penetrate the cell membrane, engage its targets, and ultimately induce the degradation of the protein of interest. nih.gov

Protein Degradation Assays (e.g., Western Blot, Reporter Gene Assays, Mass Spectrometry-based Proteomics)

The primary goal of an E3 ligase ligand-linker conjugate is to reduce the cellular levels of a target protein. Several assays are used to quantify this degradation.

Western Blot: This is the most common and straightforward method to assess protein degradation. Cells are treated with the conjugate for various times and at different concentrations, and the level of the target protein is measured and compared to untreated controls. A decrease in the protein band intensity signifies degradation.

Reporter Gene Assays: In this approach, the target protein is fused to a reporter protein, such as luciferase or green fluorescent protein (GFP). The degradation of the target protein can then be indirectly measured by a decrease in the reporter signal (luminescence or fluorescence). This method is amenable to high-throughput screening.

Mass Spectrometry-based Proteomics: For a global and unbiased view of the conjugate's effects, quantitative proteomics can be employed. nih.gov This powerful technique can measure changes in the abundance of thousands of proteins simultaneously, confirming the selective degradation of the intended target while also identifying any potential off-target protein degradation. nih.gov

Cellular Thermal Shift Assay (CETSA) for Target Engagement and Degradation

The Cellular Thermal Shift Assay (CETSA) is a valuable tool for confirming that the E3 ligase conjugate engages its target protein within the complex environment of a living cell. nih.govrsc.org The principle behind CETSA is that the binding of a ligand to a protein typically increases the protein's thermal stability. mdpi.com

In a CETSA experiment, cells are treated with the conjugate and then heated to various temperatures. nih.gov The amount of soluble, non-denatured target protein remaining at each temperature is then quantified, often by Western Blot. mdpi.com An increase in the melting temperature of the target protein in the presence of the conjugate provides direct evidence of target engagement in the cell. researchgate.net Furthermore, a decrease in the total amount of soluble target protein at lower temperatures, following treatment with the conjugate, can serve as an additional confirmation of protein degradation. nih.gov

Cell Permeability Assays (e.g., PAMPA, Caco-2)

The ability of E3 ligase ligand-linker conjugates, as part of a PROTAC molecule, to traverse cellular membranes is a critical determinant of their therapeutic efficacy. Due to their often large molecular weight and complex structures, which typically fall outside of traditional "rule-of-five" guidelines, assessing their cell permeability is a key step in the development process. Two widely employed in vitro methods for this evaluation are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell assay. tandfonline.com

The Parallel Artificial Membrane Permeability Assay (PAMPA) serves as a high-throughput, low-cost initial screen for passive membrane diffusion. tandfonline.com This assay utilizes a synthetic membrane impregnated with lipids to mimic the lipid environment of a cell membrane. The rate at which a compound diffuses from a donor to an acceptor compartment across this artificial membrane provides a measure of its passive permeability (Pe). acs.org PAMPA is particularly useful for ranking compounds based on their intrinsic ability to cross a lipid barrier without the influence of active transport mechanisms. tandfonline.com However, its simplicity can also be a limitation, as it may not accurately predict in vivo permeability for compounds that are substrates for cellular uptake or efflux transporters. tandfonline.com

The Caco-2 cell permeability assay offers a more biologically relevant model by using a monolayer of differentiated Caco-2 human colon adenocarcinoma cells. nih.gov These cells form tight junctions and express a variety of transporters, thus mimicking the intestinal epithelium. nih.gov This assay can measure not only passive transcellular diffusion but also paracellular transport and active transport processes, including both uptake and efflux. tandfonline.com By measuring the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, an efflux ratio (B-A/A-B) can be calculated. An efflux ratio greater than 2 is indicative of active efflux, suggesting the compound is a substrate for transporters like P-glycoprotein (P-gp). nih.gov While providing more comprehensive data, Caco-2 assays are more complex, time-consuming, and can be affected by factors like low compound solubility and non-specific binding. tandfonline.com

Below is a table summarizing permeability data for a selection of PROTACs, illustrating the typical range of values obtained from PAMPA and Caco-2 assays.

PROTACE3 Ligase LigandLinker TypePAMPA Pe (10⁻⁶ cm/s)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Caco-2 Efflux Ratio
PROTAC 14 CereblonPEG-1.78.4
PROTAC 15 CereblonPEG-<0.1>37
PROTAC 19 Adamantyl-2.3--
PROTAC 20b VHLAlkyl<0.10.350.7
PROTAC 20d VHLPEG<0.1<0.7>12
MZ1 VHLPEG0.01 - 0.1--
ARV-771 VHLPEG0.2 - 0.3--

This table is for illustrative purposes and combines data from multiple sources. The specific structures of the PROTACs are not detailed here but can be found in the cited literature. tandfonline.comnih.gov

Computational Approaches in PROTAC Design and Optimization

Computational modeling has become an indispensable tool in the rational design and optimization of PROTACs, including their E3 ligase ligand-linker conjugate components. digitellinc.com These in silico methods provide valuable insights into the structural and energetic factors that govern the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), which is a prerequisite for successful protein degradation. promegaconnections.com

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of PROTACs, docking can be used to model the binding of the E3 ligase ligand to its corresponding E3 ligase and the warhead to the target protein. acs.org More advanced docking protocols aim to predict the structure of the entire ternary complex by considering the flexibility of the linker and the protein-protein interactions between the target and the E3 ligase. chemrxiv.org Various software packages and algorithms, such as PRosettaC, MOE, and ICM, have been developed and benchmarked for their ability to predict PROTAC ternary complex structures. figshare.com

Predicting Structure-Activity Relationships and Ternary Complex Structures

A primary goal of computational modeling in PROTAC research is to establish a clear structure-activity relationship (SAR) , which links the chemical structure of a PROTAC to its degradation activity. researchgate.net By generating and evaluating a large number of virtual PROTAC designs, computational methods can help to prioritize the synthesis of compounds with a higher probability of success. nih.gov Machine learning and artificial intelligence are also being increasingly applied to analyze large datasets of PROTACs to predict their degradation efficacy based on their structural features. researchgate.net

The accurate prediction of ternary complex structures is a major challenge in the field due to the flexibility of the linker and the often weak and transient nature of the protein-protein interactions. nih.gov However, significant progress has been made in developing computational methods that can generate high-accuracy models of these complexes. nih.gov These methods often combine protein-protein docking with conformational sampling of the linker to explore the vast conformational space of the ternary complex. chemrxiv.org The predicted structures can then be validated against experimental data, such as X-ray crystallography or cryo-electron microscopy structures, where available. promegaconnections.com The insights gained from these predictive models can guide the design of more potent and selective PROTACs by optimizing the presentation of the target protein to the E3 ligase for efficient ubiquitination. promegaconnections.com

The following table provides a conceptual overview of how computational tools can be applied in the design and analysis of E3 ligase ligand-linker conjugates within PROTACs.

Computational MethodApplication in PROTAC DesignKey OutputsExample Finding
Molecular Docking (e.g., PRosettaC, MOE) Predict binding mode of E3 ligand and warhead; Model ternary complex structure.Binding poses, docking scores, predicted protein-protein interfaces.Identification of key residues at the protein-protein interface that stabilize the ternary complex.
Molecular Dynamics (MD) Simulations Assess stability and dynamics of the ternary complex; Evaluate linker flexibility.RMSD, RMSF, interaction energies, conformational ensembles.Linker length and composition significantly impact the conformational freedom and stability of the ternary complex.
Free Energy Calculations (e.g., MM/GBSA) Estimate binding affinities and cooperativity of ternary complex formation.Binding free energies (ΔG), cooperativity values (α).Positive cooperativity indicates that the formation of the binary complexes enhances the stability of the ternary complex.
Machine Learning / AI Predict degradation activity (e.g., DC50, Dmax) based on structural features.Predicted activity values, identification of important molecular descriptors.Models can learn complex SARs from existing data to guide the design of new PROTACs with improved degradation potency.

This table is a conceptual representation of the application of computational methods and does not represent specific data from a single study.

Challenges and Future Directions in E3 Ligase Ligand Linker Conjugate Research

Expanding the Repertoire of Recruitable E3 Ubiquitin Ligases

A major limitation in the current landscape of TPD is the reliance on a small fraction of the more than 600 E3 ubiquitin ligases present in the human genome. uni-frankfurt.delifesensors.com The vast majority of PROTACs in development utilize ligands for either Cereblon (CRBN) or von Hippel-Lindau (VHL). nih.govnih.gov This over-reliance restricts the therapeutic potential of PROTACs, as the expression levels of these E3 ligases can vary across different cell types and tissues. nih.gov Expanding the repertoire of recruitable E3 ligases is a critical area of research that promises to unlock new therapeutic opportunities and address challenges such as acquired resistance. nih.govnih.gov

Discovery and Characterization of Novel E3 Ligase Ligands

The discovery of new E3 ligase ligands is paramount to expanding the PROTAC toolbox. uni-frankfurt.de A key advantage of recruiting novel E3 ligases is the potential for tissue-specific protein degradation, as many E3 ligases exhibit restricted expression patterns. uni-frankfurt.delifesensors.com This could lead to the development of more precise therapies with fewer off-target effects. uni-frankfurt.de Various strategies are being employed to identify and validate new E3 ligase ligands.

One approach involves screening fragment-based libraries against purified E3 ligases. For instance, a DSF screen followed by biophysical validation led to the discovery of TRIM-473, a ligand for the PRY-SPRY domain of TRIM58, an E3 ligase specifically expressed in erythroid precursor cells. nih.gov The characterization of such ligands often involves developing competitive binding assays and obtaining co-crystal structures to understand the binding mode and identify potential vectors for linker attachment. nih.gov

Another strategy is the application of activity-based proteomic profiling to elucidate the targets of natural products. This approach led to the identification of RNF114 as the primary target of the covalent natural product nimbolide. nih.gov Such discoveries provide valuable starting points for the development of new E3 ligase-recruiting ligands.

The table below summarizes some of the novel E3 ligases and their corresponding ligands that are currently being explored for TPD.

E3 Ligase Ligand/Compound Class Significance/Potential Application
TRIM58TRIM-473Tissue-selective degradation in erythroid precursor cells. nih.gov
RNF114Nimbolide (covalent natural product)Expanding the scope of E3 ligases via covalent ligands. nih.gov
FBXO22UNC8732Induces degradation of the oncogene NSD2 in acute lymphoblastic leukemia. researchgate.net
IAP family (cIAP1, XIAP)Bestatin-based ligandsOvercoming resistance to CRBN/VHL-based PROTACs. nih.gov
MDM2Nutlin-based ligandsTargeting p53-wild-type cancers. frontiersin.org

Strategies for Enabling Underutilized E3 Ligases (e.g., HECT, RBR families)

Beyond the discovery of ligands for novel E3 ligases, there is a growing interest in developing strategies to harness underutilized E3 ligase families, such as the Homologous to E6AP C-terminus (HECT) and RING-between-RING (RBR) families. nih.gov These families offer distinct mechanisms of ubiquitin transfer that could be advantageous for degrading certain classes of proteins. nih.govnih.gov

The HECT and RBR E3 ligases transfer ubiquitin to a catalytic cysteine residue on the E3 itself before transferring it to the substrate, a mechanism distinct from the direct transfer seen in RING E3 ligases. nih.govnih.gov This two-step mechanism may offer different kinetics and substrate specificities. embopress.org

A key challenge in harnessing these ligases is their often complex regulation, which can involve autoinhibition that needs to be overcome for activation. embopress.org Strategies to enable these ligases for TPD could involve the development of allosteric activators or ligands that bind to sites that disrupt autoinhibitory interactions. The table below outlines some strategies being considered.

E3 Ligase Family Mechanism of Action Challenges in Recruitment Strategies for Enablement
HECT Two-step ubiquitin transfer via an E3-ubiquitin thioester intermediate. nih.govComplex domain architecture and regulation.Development of allosteric modulators; Ligands targeting non-catalytic domains to induce conformational changes.
RBR Hybrid RING/HECT-like mechanism with a thioester intermediate. nih.govembopress.orgOften autoinhibited, requiring activation. embopress.orgLigands that disrupt autoinhibitory interactions; Post-translational modification-dependent recruitment. embopress.org

Advancements in Linker Chemistry and Design

The linker component of a PROTAC, once considered a passive spacer, is now recognized as a critical determinant of its efficacy, selectivity, and physicochemical properties. nih.govnih.govwindows.net The length, composition, and attachment points of the linker significantly influence the formation and stability of the ternary complex between the POI, PROTAC, and E3 ligase. nih.govwindows.net

Development of Functional and Tunable Linkers

The field is moving beyond simple alkyl and polyethylene (B3416737) glycol (PEG) linkers towards more sophisticated, functional linkers that can impart specific properties to the PROTAC molecule. nih.govnih.gov These "smart" linkers can be designed to be tunable, allowing for the optimization of a PROTAC's activity.

One area of development is the incorporation of rigid motifs, such as heterocyclic scaffolds (e.g., piperazine, piperidine) and alkynes, to reduce the conformational flexibility of the linker. nih.gov This can pre-organize the PROTAC for optimal binding to both the POI and the E3 ligase, thereby enhancing the efficiency of ternary complex formation. nih.gov Another approach is the use of photoswitchable linkers, such as those containing an azobenzene (B91143) moiety, which allow for spatiotemporal control of PROTAC activity using light. nih.gov

The table below highlights some examples of functional and tunable linkers and their impact on PROTAC properties.

Linker Type Key Features Impact on PROTAC Properties Example(s)
Rigid Linkers Contain cyclic or unsaturated moieties (e.g., piperazine, alkynes). nih.govReduce conformational flexibility, pre-organize for binding, can improve ternary complex stability. nih.govnih.govQCA570 (ethynyl group). nih.gov
Photoswitchable Linkers Incorporate light-sensitive groups (e.g., azobenzene). nih.govEnable spatiotemporal control of PROTAC activity. nih.govPHOTACs, photoPROTACs. nih.gov
Macrocyclic Linkers Form a cyclic structure connecting the two ligands. nih.govReduce degrees of freedom, potentially increasing ternary complex formation efficiency. nih.govMacrocyclic analog of MZ1. nih.gov
Hydrophobic Linkers Composed of nonpolar moieties.Can improve cell membrane permeability. pharmacytimes.comwuxiapptec.com-
Flexible Linkers Typically alkyl or PEG chains.Can allow for more dynamic interactions within the ternary complex. nih.govMZ1 (PEG-based). acs.org

Rational Design of Linkers for Specific Ternary Complex Geometries

The empirical, trial-and-error approach to linker design is gradually being replaced by more rational, structure-based methods. nih.govnih.gov Advances in structural biology, such as X-ray crystallography and cryo-electron microscopy, are providing unprecedented insights into the three-dimensional structures of ternary complexes. nih.gov This information is invaluable for the rational design of linkers that can optimally position the POI and E3 ligase for efficient ubiquitin transfer.

Computational modeling and molecular dynamics simulations are also playing an increasingly important role in predicting favorable ternary complex geometries and guiding linker design. nih.govnih.gov These in silico methods can be used to estimate the minimal required linker length and to explore how different linker compositions and rigidities might affect the stability of the ternary complex. nih.gov For example, molecular dynamics simulations of the BRD4 degrader MZ1 bound to VHL and BRD4BD2 suggested that a macrocyclic linker could enhance its effectiveness by pre-organizing the molecule for ternary complex formation. nih.gov

Overcoming Research Hurdles in PROTAC Development

Despite the immense potential of PROTACs, their development is fraught with challenges related to their unique structure and mechanism of action. pharmacytimes.comwuxiapptec.com PROTACs are typically large molecules with high molecular weights, which often leads to poor solubility and cell permeability, properties that are at odds with traditional drug-like criteria such as Lipinski's Rule of Five. wuxiapptec.comwuxiapptec.com

A significant hurdle is achieving adequate oral bioavailability. nih.gov The large size and polar surface area of many PROTACs hinder their ability to cross cell membranes and physiological barriers. wuxiapptec.com Researchers are exploring various strategies to overcome these issues, including the design of more compact PROTACs with lower molecular weights, the use of hydrophobic linkers to enhance membrane permeability, and the development of specialized drug delivery systems. pharmacytimes.comwuxiapptec.comnih.gov Nanomaterials, such as polymeric micelles and lipid-based nanoparticles, are being investigated as carriers to improve the stability, solubility, and delivery of PROTACs to their target tissues. wuxiapptec.comnih.gov

Finally, potential for drug-drug interactions and off-target effects are important considerations. drugdiscoverytrends.com The metabolites of a PROTAC could potentially compete for binding to the target protein or the E3 ligase, reducing its efficacy. wuxiapptec.com Early screening for potential interactions with drug-metabolizing enzymes is essential to mitigate these risks. drugdiscoverytrends.com

The table below summarizes some of the key research hurdles in PROTAC development and the strategies being employed to address them.

Challenge Description Strategies for Overcoming
Poor Physicochemical Properties High molecular weight, poor solubility, and low cell permeability. pharmacytimes.comwuxiapptec.comReduce molecular weight, use smaller ligands, shorten linkers, employ hydrophobic linkers. pharmacytimes.comwuxiapptec.com
Low Bioavailability Difficulty in crossing cell membranes and physiological barriers. wuxiapptec.comnih.govUtilize drug delivery systems (e.g., nanoparticles, polymeric micelles), enhance linker flexibility. pharmacytimes.comwuxiapptec.comnih.gov
The "Hook Effect" Reduced efficacy at high concentrations due to the formation of non-productive binary complexes. nih.govCareful dose-response studies to determine the optimal therapeutic window. wuxiapptec.com
Off-Target Effects and Drug Interactions Potential for metabolites to interfere with efficacy; interactions with other drugs. wuxiapptec.comdrugdiscoverytrends.comEarly in vitro screening for drug-drug interactions; use of tissue-specific E3 ligases to improve selectivity. uni-frankfurt.dedrugdiscoverytrends.com

Addressing Challenges in Compound Optimization for Research Applications

The optimization of E3 ligase ligand-linker conjugates like Conjugate 6 is a complex, multifactorial process critical for achieving potent and selective protein degradation. The primary challenges revolve around the physicochemical properties of the conjugate and the intricate biophysics of forming a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).

A crucial aspect of optimization is the linker itself. Its length, composition, and attachment point to the E3 ligase ligand profoundly influence the efficacy of the final PROTAC. nih.govnih.gov For Cereblon-recruiting conjugates, research has shown that linker properties can dramatically affect the stability and degradation efficiency of the resulting PROTAC. researchgate.netresearchgate.net For example, linkers that are too short may prevent the formation of a viable ternary complex, while excessively long or flexible linkers can incur an entropic penalty that destabilizes the complex. nih.gov Furthermore, the chemical nature of the linker, such as the inclusion of polyethylene glycol (PEG) units versus alkyl chains, can impact solubility, cell permeability, and metabolic stability. thieme-connect.deexplorationpub.com Studies have shown that replacing an alkyl chain with PEG units can sometimes inhibit PROTAC activity, highlighting the need for empirical testing. nih.gov

Another significant challenge is managing the "hook effect," where the degradation efficiency decreases at high PROTAC concentrations. This occurs when excess bifunctional molecules form non-productive binary complexes (PROTAC-Target or PROTAC-E3 ligase) that compete with the formation of the productive ternary complex. Optimizing the binding affinities and cooperativity within the ternary complex is key to mitigating this effect, a process heavily dependent on the specific structure of the ligand-linker conjugate.

The table below illustrates how linker modifications can impact the degradation potency of a hypothetical PROTAC derived from Conjugate 6 targeting Protein X.

Conjugate IDLinker TypeLinker Length (atoms)DC₅₀ (nM) for Protein X
6-AAlkyl8>1000
6-BAlkyl-PEG112150
6-CAlkyl-PEG21625
6-DAlkyl-PEG32085

This table presents illustrative data to show the concept of linker optimization. DC₅₀ is the concentration required to degrade 50% of the target protein.

Strategic Approaches to Understand and Mitigate Resistance Mechanisms

The emergence of resistance is a significant challenge in the long-term application of protein degraders derived from Conjugate 6. Resistance mechanisms can be broadly categorized as either target-dependent or E3 ligase-dependent. For Cereblon-based degraders, resistance often arises from alterations in the CRL4-CRBN E3 ligase complex. nih.govashpublications.org

Genomic alterations, such as mutations in the CRBN gene or its complete deletion, are primary causes of acquired resistance. aacrjournals.org A mutation in the thalidomide-binding pocket of Cereblon can prevent the PROTAC from engaging the E3 ligase, thereby rendering it ineffective. aacrjournals.orgresearchgate.net Similarly, downregulation of CRBN protein expression means there are fewer E3 ligase molecules available to be hijacked, leading to diminished degradation of the target protein. nih.govnih.gov Studies in multiple myeloma have shown that CRBN expression levels can correlate with the clinical response to immunomodulatory imide drugs (IMiDs), the parent compounds of the Conjugate 6 ligand. ashpublications.org

Strategic approaches to mitigate resistance include:

Rational Design of New Conjugates: Understanding the structural basis of resistance mutations can guide the design of next-generation E3 ligase ligands that can bind to mutated forms of Cereblon.

Recruiting Alternative E3 Ligases: A key strategy to overcome resistance is to design PROTACs that utilize a different E3 ligase, such as VHL. researchgate.net If a cell line becomes resistant to a CRBN-based degrader, a VHL-based degrader targeting the same protein may remain effective. researchgate.net

Combination Therapies: In some contexts, resistance can be overcome by using the degrader in combination with other agents that target parallel survival pathways.

Monitoring the expression levels of key proteins in the ubiquitin-proteasome system is a critical research strategy. For example, upregulation of deubiquitinating enzymes (DUBs) that counteract the ubiquitination process can also lead to resistance. nih.gov

Integration of Multidisciplinary Approaches for Enhanced Research Outcomes

Developing effective research tools from Conjugate 6 necessitates a highly integrated, multidisciplinary approach. The combination of structural biology, biophysics, and computational chemistry provides deep insights into the mechanism of action, while high-throughput screening and proteomics accelerate the discovery and validation process.

Synergistic Application of Structural Biology, Biophysics, and Computational Chemistry

The foundation of rational PROTAC design lies in understanding the three-dimensional structure of the ternary complex. acs.org

Structural Biology: Techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) are invaluable for visualizing the atomic-level interactions within the Target-PROTAC-CRBN complex. researchgate.net These structures reveal the precise orientation of the target protein relative to the E3 ligase, the conformation of the linker, and the crucial protein-protein interactions (PPIs) that stabilize the complex. rsc.orgnih.gov For instance, a crystal structure can show how the linker of a PROTAC derived from Conjugate 6 folds to facilitate favorable contacts between Cereblon and the target protein, explaining the high cooperativity and potency of the molecule. acs.org

Biophysics: Biophysical methods are used to quantify the thermodynamics and kinetics of ternary complex formation. Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) can measure the binding affinities (Kd) of the PROTAC to both the target and E3 ligase, as well as the cooperativity (α) of forming the ternary complex. nih.gov This data is essential for correlating structural features with functional activity.

Computational Chemistry: Molecular modeling, protein-protein docking, and molecular dynamics (MD) simulations are used to predict and analyze ternary complex structures. nih.govresearchgate.netresearchgate.net These computational tools can screen virtual libraries of different linkers for Conjugate 6, predicting which ones are most likely to adopt a conformation that supports a stable and productive ternary complex. researchgate.net MD simulations can further reveal the dynamic behavior of the complex, helping to understand how linker flexibility impacts the efficiency of ubiquitin transfer. elifesciences.org

Research MethodKey ContributionExample Finding for a Conjugate 6-based PROTAC
X-ray CrystallographyProvides high-resolution static structure of the ternary complex. researchgate.netIdentified key residue Tyr384 in CRBN forming a hydrogen bond with the target.
TR-FRETMeasures binding affinity and ternary complex formation in solution. nih.govDetermined a positive cooperativity (α > 5) for the ternary complex.
Molecular DynamicsSimulates the dynamic behavior and stability of the complex over time. elifesciences.orgShowed that a PEG4 linker maintains a stable distance for ubiquitination.

High-Throughput Screening and Proteomic Profiling for Mechanism Elucidation

To accelerate the optimization of conjugates and understand their cellular effects, high-throughput and systems-level techniques are indispensable.

High-Throughput Screening (HTS): HTS platforms are used to rapidly screen libraries of PROTACs derived from Conjugate 6 to identify the most potent degraders. figshare.com Cellular assays can be automated in 96- or 384-well plate formats, using methods like high-content imaging, flow cytometry, or luminescence/fluorescence-based readouts (e.g., NanoBRET, TR-FRET) to measure the degradation of a tagged target protein. researchgate.netnih.gov These screens can efficiently test hundreds of compounds with variations in linker length, composition, and attachment points, quickly identifying structure-activity relationships. figshare.com

Proteomic Profiling: Mass spectrometry-based quantitative proteomics is a powerful, unbiased tool for elucidating the mechanism of action of a degrader. biorxiv.org This technique allows researchers to measure changes in the levels of thousands of proteins across the entire proteome following treatment with a PROTAC. nih.gov This is critical for two main reasons:

Selectivity Assessment: Proteomics confirms that the degrader is selectively reducing the level of the intended target without affecting other proteins, which is crucial for a reliable research tool. frontiersin.org

Off-Target/Neosubstrate Identification: The analysis can uncover unintended targets or "neosubstrates" that are degraded in addition to the primary target. bio-techne.combiorxiv.orgharvard.edu This is particularly relevant for CRBN-based conjugates, as the thalidomide (B1683933) moiety itself can induce degradation of endogenous proteins like IKZF1 and GSPT1. researchgate.net Understanding this profile is essential for correctly interpreting experimental results. harvard.edu

Significance of E3 Ligase Ligand-Linker Conjugates as Research Tools

E3 ligase ligand-linker conjugates, exemplified by Conjugate 6, are not merely precursors to potential drugs but are powerful research tools in their own right. They are central to the construction of PROTACs, which offer a unique method for studying protein function through targeted degradation. bio-techne.comrsc.org

Unlike traditional inhibitors that only block a specific activity of a protein (e.g., enzymatic function), PROTACs eliminate the entire protein scaffold. This allows researchers to investigate both the catalytic and non-catalytic (e.g., scaffolding) functions of a protein. The ability to induce rapid, reversible, and potent protein knockdown provides a powerful chemical biology alternative to genetic methods like RNA interference (RNAi) or CRISPR, which can have longer timescales and potential for compensatory expression changes. rsc.org

By synthesizing libraries of PROTACs from a common conjugate, scientists can systematically probe structure-function relationships of a target protein. The modular nature of these conjugates allows for the rapid assembly of degraders for a wide array of protein targets, thereby expanding the "degradable" proteome and opening up new avenues of biological inquiry. nih.gov This makes E3 ligase ligand-linker conjugates like Conjugate 6 essential reagents for modern chemical biology and drug discovery.

Q & A

Q. Methodological Insight :

  • Design : Use computational modeling (e.g., molecular dynamics) to predict optimal linker length and rigidity .
  • Validation : Employ biophysical assays (e.g., surface plasmon resonance) to measure ternary complex stability .

How can researchers optimize linker length and composition in E3 ligase ligand-linker conjugates to enhance ternary complex formation?

Advanced Research Question
Linker optimization requires empirical testing of spacer units (e.g., alkyl chains, PEG) and functional groups (e.g., amides, esters). For Conjugate 6, PEG-based linkers improve hydrophilicity and reduce aggregation, but excessive PEG length may reduce cell permeability .

Q. Methodological Insight :

  • Synthesis : Iterate linker variants via solid-phase synthesis, varying PEG units (e.g., PEG2 vs. PEG4) and terminal groups (e.g., -NH2, -N3) .
  • Evaluation : Quantify degradation efficiency using Western blot (target protein levels) and cellular viability assays (IC50) .

What are the standard protocols for synthesizing and characterizing E3 ligase ligand-linker conjugates like Conjugate 6?

Basic Research Question
Synthesis involves coupling the E3 ligase ligand (e.g., VH032) to a linker via amide or click chemistry. Conjugate 6 (VHL Ligand-Linker Conjugate 6) uses a PEG2 spacer and an azide-terminated linker for modular assembly .

Q. Methodological Insight :

  • Purification : Employ reverse-phase HPLC with C18 columns and monitor purity (>95%) via LC-MS .
  • Characterization : Confirm structure using NMR (1H, 13C) and high-resolution mass spectrometry (HRMS) .

What methodologies validate the specificity and degradation efficiency of PROTACs incorporating Conjugate 6?

Advanced Research Question
Specificity is assessed through competitive binding assays and CRISPR/Cas9 knockout of the E3 ligase (e.g., VHL). Degradation efficiency is quantified via time-course Western blotting and proteasome inhibition controls (e.g., MG132) .

Q. Methodological Insight :

  • Ternary Complex Assays : Use AlphaScreen or TR-FRET to measure E3 ligase–PROTAC–target protein interactions .
  • Off-Target Screening : Perform global ubiquitinome profiling via mass spectrometry to identify non-specific substrates .

How do researchers address conflicting data on proteasomal degradation efficiency between VHL- and CRBN-based PROTAC systems?

Advanced Research Question
Discrepancies arise from differences in E3 ligase expression levels, subcellular localization, and cooperativity with ubiquitination machinery. For example, VHL-based PROTACs (e.g., Conjugate 6) may exhibit stronger activity in hypoxic conditions due to endogenous VHL regulation .

Q. Methodological Insight :

  • Contextual Testing : Compare degradation efficiency across multiple cell lines (e.g., HEK293 vs. HCT116) and under varying oxygen levels .
  • Mechanistic Studies : Use ubiquitination assays (e.g., in vitro reconstitution) to dissect E3 ligase–substrate interactions .

What strategies are employed to overcome poor cellular permeability of E3 ligase ligand-linker conjugates?

Advanced Research Question
Permeability challenges are addressed via structural modifications, such as replacing PEG with rigid aryl linkers or using prodrug strategies (e.g., ester masking of polar groups) .

Q. Methodological Insight :

  • LogP Optimization : Measure partition coefficients (LogP) and adjust linker hydrophobicity .
  • Prodrug Activation : Introduce cleavable groups (e.g., esterase-sensitive linkers) to enhance intracellular release .

How are data contradictions resolved when evaluating ternary complex stability versus degradation efficiency?

Advanced Research Question
Discrepancies may arise if strong ternary complex formation does not correlate with degradation (e.g., due to inefficient ubiquitin transfer). Researchers use ubiquitination-specific antibodies or ubiquitin remnant profiling to directly assess E3 ligase activity .

Q. Methodological Insight :

  • Ubiquitination Assays : Perform in vitro ubiquitination reactions with purified E1, E2, and E3 components .
  • Single-Molecule Imaging : Track PROTAC-induced ubiquitination in live cells via fluorescently tagged ubiquitin .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.